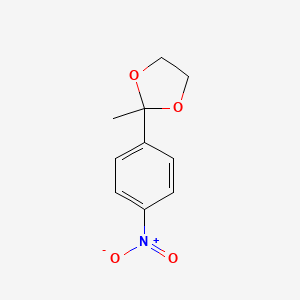
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
概要
説明
“2-Methyl-4-nitrophenol” is a nitrophenol derivative . It’s reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .
Synthesis Analysis
While specific synthesis information for “2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane” was not found, a related compound “2-methyl-4-nitrophenol” can be synthesized from benzene . The process involves several steps including Friedel-Crafts alkylation, nitration, and FC alkylation .科学的研究の応用
- Application : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate belongs to a class of furan-based compounds that inhibit iron acquisition in mycobacteria. Iron is crucial for M. tuberculosis survival and virulence. These compounds show promise as anti-TB agents .
- Application : This compound interferes with iron homeostasis by targeting salicylate synthase MbtI, a key enzyme in siderophore biosynthesis. Siderophores scavenge iron, and inhibiting MbtI disrupts this process, potentially impairing bacterial survival .
- Application : Researchers have analyzed the crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate using techniques like 1H-NMR, 13C-NMR, HRMS, and SC-XRD. These data inform drug development .
- Application : Researchers explore furan-based compounds as potential anti-TB agents. Optimization of the scaffold has led to promising candidates active against mycobacterial models .
- Discovery : In 2014, a related compound, 2-hydroxy-2-methyl-4-(4-nitrophenyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one, was synthesized via Michael addition-cyclization cascade reactions. Such reactions expand the compound’s synthetic utility .
Antimycobacterial Agents
Iron Homeostasis Modulation
Structural Studies
Antitubercular Drug Development
Promiscuous Reactions
Chemical Synthesis and Derivatives
特性
IUPAC Name |
2-methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVQNVADPECCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345716 | |
| Record name | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
CAS RN |
19073-15-5 | |
| Record name | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


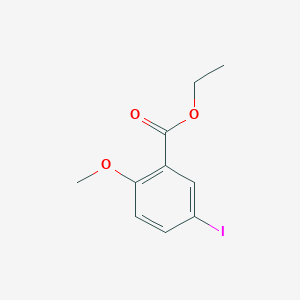


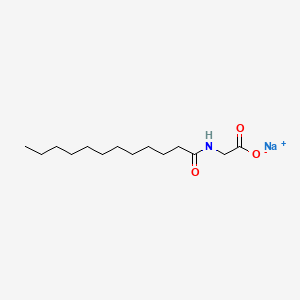

![Naphthaceno[2,1,12,11-opqra]naphthacene](/img/structure/B3048949.png)
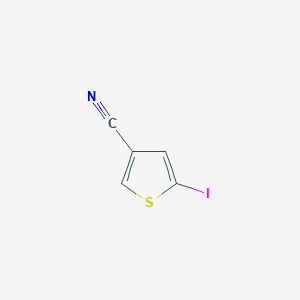
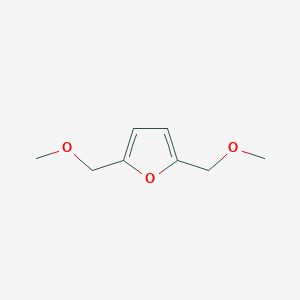
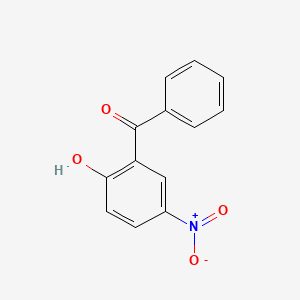
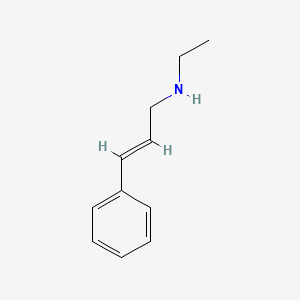

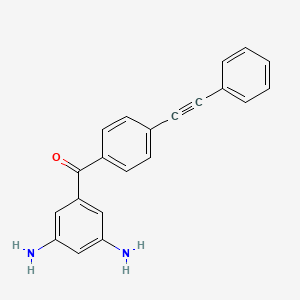
![7-Tosyl-7-azabicyclo[2.2.1]heptane](/img/structure/B3048964.png)